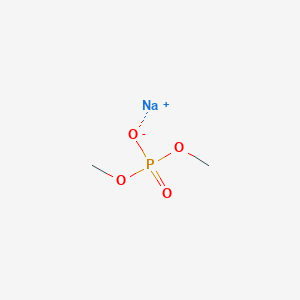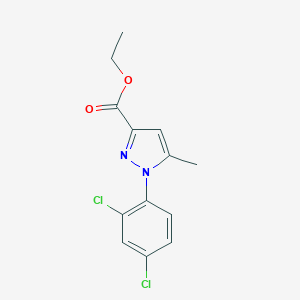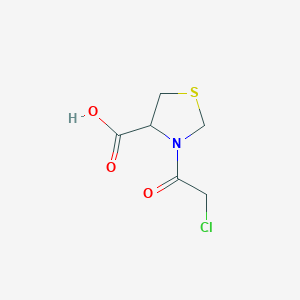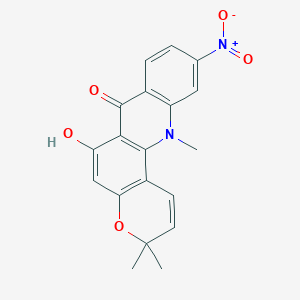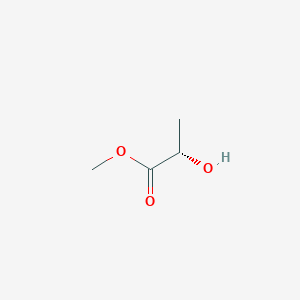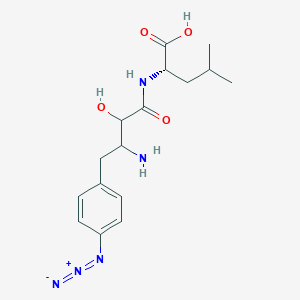
(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine, also known as AHBLeu, is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in biochemical research. AHBLeu is a photoactivatable probe that can be used to study protein-protein interactions and protein localization in living cells.
作用機序
The mechanism of action of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine involves the photoactivation of the azide group to form a highly reactive nitrene, which can crosslink with nearby amino acid residues. This covalent crosslinking allows for the identification of protein-protein interactions and protein localization in living cells.
生化学的および生理学的効果
(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine has no known biochemical or physiological effects on living organisms. It is a synthetic amino acid derivative that is specifically designed for use in scientific research.
実験室実験の利点と制限
One of the advantages of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine is its ability to selectively label proteins in living cells without affecting their function. (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine can also be used to study protein-protein interactions and protein localization in real-time, which provides valuable insights into the dynamic behavior of proteins in living cells.
One of the limitations of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine is its dependence on UV light for photoactivation. This limits its use in certain experimental conditions, such as in tissues that are not accessible to UV light. (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine also requires genetic code expansion techniques for incorporation into proteins, which can be challenging and time-consuming.
将来の方向性
There are several future directions for the use of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine in scientific research. One direction is the development of new photoactivatable probes that can be activated using visible light, which would expand the range of experimental conditions in which (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine can be used. Another direction is the use of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine in conjunction with other imaging techniques, such as super-resolution microscopy, to study protein-protein interactions and protein localization at higher spatial resolution. Finally, the incorporation of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine into specific proteins of interest can be used to study their function and regulation in living cells.
合成法
The synthesis of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine involves the reaction of leucine with para-azidophenylalanine, followed by the reduction of the azide group using sodium borohydride. The resulting compound is then treated with di-tert-butyl dicarbonate to protect the amino and carboxyl groups, and subsequently, the hydroxyl group is deprotected using trifluoroacetic acid. The final product is obtained after purification using column chromatography.
科学的研究の応用
(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine has been widely used in scientific research to study protein-protein interactions and protein localization. (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine can be incorporated into proteins using genetic code expansion techniques, where it replaces a natural amino acid in the protein sequence. Upon exposure to UV light, the azide group in (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine is converted into a highly reactive nitrene, which can covalently crosslink with nearby amino acid residues. This allows for the identification of protein-protein interactions and the determination of protein localization in living cells.
特性
CAS番号 |
139915-04-1 |
|---|---|
製品名 |
(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine |
分子式 |
C16H23N5O4 |
分子量 |
349.38 g/mol |
IUPAC名 |
(2S)-2-[[3-amino-4-(4-azidophenyl)-2-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H23N5O4/c1-9(2)7-13(16(24)25)19-15(23)14(22)12(17)8-10-3-5-11(6-4-10)20-21-18/h3-6,9,12-14,22H,7-8,17H2,1-2H3,(H,19,23)(H,24,25)/t12?,13-,14?/m0/s1 |
InChIキー |
CIMBZJOQGIUTBC-MOKVOYLWSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)N=[N+]=[N-])N)O |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)N=[N+]=[N-])N)O |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)N=[N+]=[N-])N)O |
同義語 |
(3-amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine (3H)-beta-azidobestatin azidobestatin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



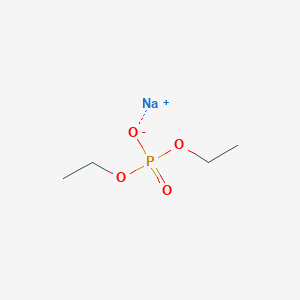
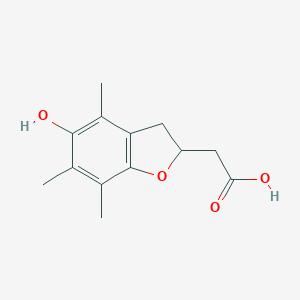
![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)
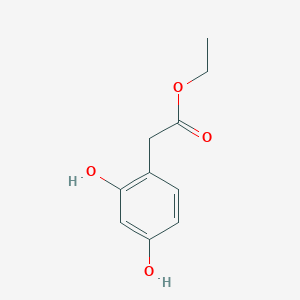
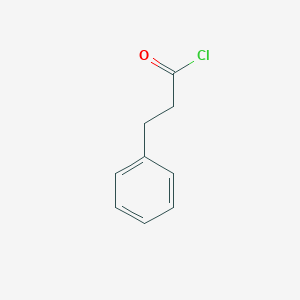
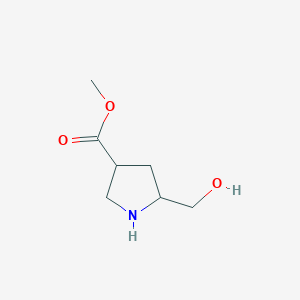
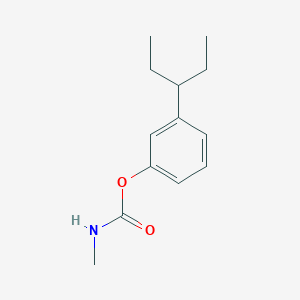
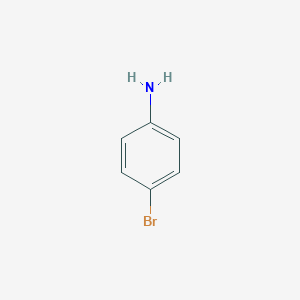
![2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B143364.png)
